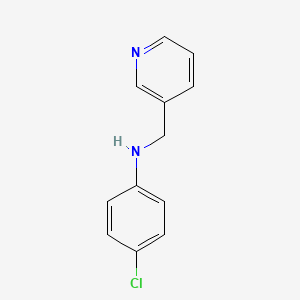

4-chloro-N-(pyridin-3-ylmethyl)aniline

Description

4-chloro-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . It is a specialty product often used in proteomics research . The compound consists of a pyridine ring attached to a benzene ring via a methylene bridge, with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.

Properties

IUPAC Name |

4-chloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOJAKGCMJIRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324322 | |

| Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29083-43-0 | |

| Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production methods for 4-chloro-N-(pyridin-3-ylmethyl)aniline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(pyridin-3-ylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted anilines

Scientific Research Applications

Medicinal Chemistry

4-chloro-N-(pyridin-3-ylmethyl)aniline is being investigated for its potential as a drug candidate in several therapeutic areas:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For example, studies have indicated its role in activating nicotinamide adenine dinucleotide (NAD) pathways, which are crucial for cellular metabolism and survival .

- Anti-inflammatory Properties : Research has suggested that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound is utilized in biological research to explore enzyme interactions and receptor binding:

- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This property is essential for studying metabolic pathways and disease processes .

- Receptor Binding Studies : Its interaction with various receptors allows researchers to understand signaling pathways better, particularly in neurobiology and cancer research .

Industrial Applications

In the industrial sector, 4-chloro-N-(pyridin-3-ylmethyl)aniline is used in:

- Dyes and Pigments : The compound serves as an intermediate in synthesizing dyes and pigments due to its unique chemical structure that allows for various substitutions and modifications .

- Specialty Chemicals : It finds applications in developing new materials with specific properties, such as electronic or optical materials, owing to its chemical reactivity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that 4-chloro-N-(pyridin-3-ylmethyl)aniline significantly inhibited the growth of specific cancer cell lines. The mechanism involved the downregulation of key survival pathways mediated by NAD+ levels .

Case Study 2: Enzyme Interaction

In another research project, the compound was evaluated for its inhibitory effects on a specific enzyme linked to metabolic disorders. The results indicated a high binding affinity, suggesting potential therapeutic uses in metabolic regulation .

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(pyridin-2-ylmethyl)aniline

- 4-chloro-N-(pyridin-4-ylmethyl)aniline

- 4-chloro-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

4-chloro-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the pyridine ring enhances its reactivity and binding affinity to molecular targets, making it a valuable compound in various research applications .

Biological Activity

4-chloro-N-(pyridin-3-ylmethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(pyridin-3-ylmethyl)aniline includes a chloro group attached to an aniline moiety, which is further substituted with a pyridine ring. This unique substitution pattern enhances its reactivity and binding affinity to various biological targets.

The biological activity of 4-chloro-N-(pyridin-3-ylmethyl)aniline primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thus blocking their catalytic activity. This mechanism is crucial in the development of enzyme inhibitors for therapeutic purposes.

- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for drug development in areas such as cancer therapy and antimicrobial treatments .

Antimicrobial Activity

Research indicates that 4-chloro-N-(pyridin-3-ylmethyl)aniline exhibits promising antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

These results suggest that the compound could be developed into an antibacterial agent .

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further investigation is required to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-chloro-N-(pyridin-3-ylmethyl)aniline, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-chloro-N-(pyridin-2-ylmethyl)aniline | Different pyridine substitution | Moderate antibacterial activity |

| 4-chloro-N-(pyridin-4-ylmethyl)aniline | Different pyridine substitution | Lower anticancer potential |

| 4-chloroaniline | Lacks pyridine ring | Limited biological activity |

The presence of the pyridine ring and the chloro group in 4-chloro-N-(pyridin-3-ylmethyl)aniline contributes to its enhanced biological activities compared to these similar compounds .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various aniline derivatives, 4-chloro-N-(pyridin-3-ylmethyl)aniline was highlighted for its significant inhibition of bacterial growth. The study utilized a series of tests including disk diffusion and broth microdilution methods, confirming its potential as a lead compound for further development .

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer properties of this compound against several cancer cell lines. Results indicated that it induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.